



"3-Desmethyl Gatifloxacin" chemical structure and properties

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Compound of Interest Compound Name: 3-Desmethyl Gatifloxacin Get Quote Cat. No.: B133404

3-Desmethyl Gatifloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Desmethyl Gatifloxacin, also known as 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid or Gatifloxacin Impurity D, is a close structural analog of the fourth-generation fluoroquinolone antibiotic, Gatifloxacin.[1][2] As a significant impurity and potential metabolite of Gatifloxacin, understanding its chemical and biological properties is crucial for drug development, quality control, and toxicology studies. This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of **3-Desmethyl Gatifloxacin**.

Chemical Structure and Properties

The chemical structure of **3-Desmethyl Gatifloxacin** is characterized by the core quinolone ring system, substituted with a cyclopropyl group at the N1 position, a fluorine atom at C6, a methoxy group at C8, and a piperazinyl group at the C7 position. It differs from its parent compound, Gatifloxacin, by the absence of a methyl group on the piperazine ring.

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Table 1: Chemical and Physical Properties of **3-Desmethyl Gatifloxacin**



Property	Value	Source
Chemical Name	1-Cyclopropyl-6-fluoro-1,4- dihydro-8-methoxy-4-oxo-7-(1- piperazinyl)-3- quinolinecarboxylic Acid	[2]
Synonyms	8-Methoxy Ciprofloxacin, Gatifloxacin Impurity D, AM 1147, PD 135042	[1][2][3]
Molecular Formula	C18H20FN3O4	[1][4]
Molecular Weight	361.37 g/mol	[1][4]
CAS Number	112811-57-1	[1][4]
Physical Form	Solid	[5]
Storage Temperature	2-8°C	[5]

Note: Specific experimental data for properties such as melting point, solubility, and pKa for **3-Desmethyl Gatifloxacin** are not readily available in the cited literature. The provided information is based on supplier data sheets.

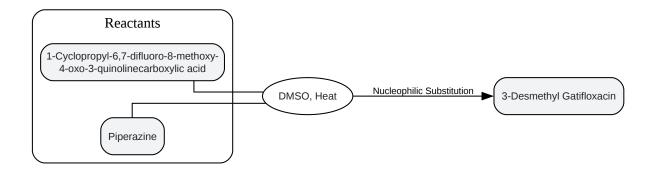
Synthesis

A detailed, peer-reviewed experimental protocol for the specific synthesis of **3-Desmethyl Gatifloxacin** is not widely published. However, based on the known synthesis of Gatifloxacin and other fluoroquinolones, a plausible synthetic route would involve the nucleophilic substitution of the fluorine atom at the C7 position of a quinolone precursor with piperazine.

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with piperazine in a suitable solvent, such as dimethyl sulfoxide (DMSO), at an elevated temperature.





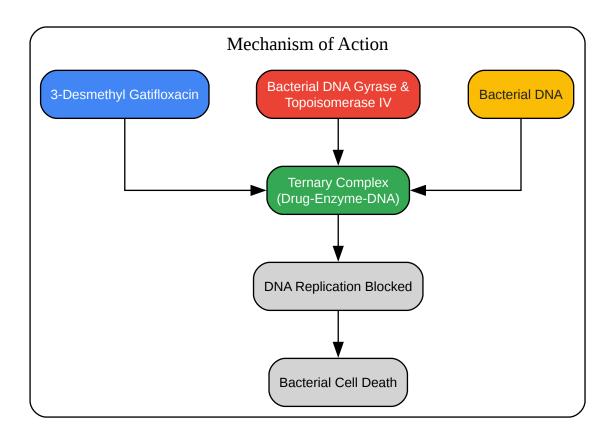
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Caption: Proposed synthesis of **3-Desmethyl Gatifloxacin**.

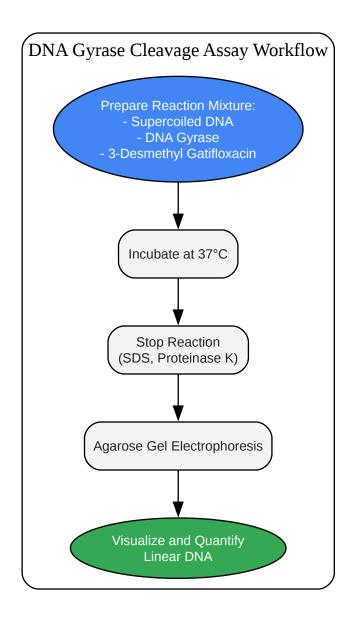
Biological Activity and Mechanism of Action

3-Desmethyl Gatifloxacin is reported to induce DNA cleavage mediated by wild-type gyrase and quinolone-resistant mutants.[3] This suggests that, like its parent compound Gatifloxacin and other fluoroquinolones, its primary mechanism of antibacterial action is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with these enzymes and DNA, **3-Desmethyl Gatifloxacin** would lead to the arrest of DNA replication and ultimately, bacterial cell death.









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